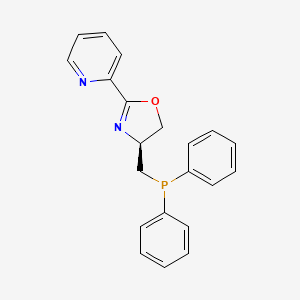
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral phosphine ligand that has garnered significant interest in the field of organic chemistry. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: The initial step involves the formation of the oxazoline ring through the reaction of an amino alcohol with a carboxylic acid derivative.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Diphenylphosphino Group:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The diphenylphosphino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Oxazolidine Derivatives: Resulting from reduction reactions.
Substituted Phosphines: Produced via nucleophilic substitution.
Aplicaciones Científicas De Investigación
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, creating a chiral environment that facilitates enantioselective transformations. The pyridine and oxazoline rings provide additional coordination sites, enhancing the stability and reactivity of the catalytic complex.
Comparación Con Compuestos Similares
Similar Compounds
®-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole: The enantiomer of the compound, used in similar catalytic applications.
(S)-4-((Diphenylphosphino)methyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole: A similar compound with a quinoline ring instead of a pyridine ring, offering different electronic properties.
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-3-yl)-4,5-dihydrooxazole: A regioisomer with the pyridine ring attached at a different position, affecting its coordination behavior.
Uniqueness
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole stands out due to its unique combination of a chiral oxazoline ring and a diphenylphosphino group, providing both steric and electronic control in catalytic reactions. This makes it particularly effective in enantioselective transformations, offering high selectivity and yield.
Propiedades
Fórmula molecular |
C21H19N2OP |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
diphenyl-[[(4S)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl]methyl]phosphane |
InChI |
InChI=1S/C21H19N2OP/c1-3-9-18(10-4-1)25(19-11-5-2-6-12-19)16-17-15-24-21(23-17)20-13-7-8-14-22-20/h1-14,17H,15-16H2/t17-/m0/s1 |
Clave InChI |
HIVWFWJZLMLIRE-KRWDZBQOSA-N |
SMILES isomérico |
C1[C@H](N=C(O1)C2=CC=CC=N2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC=N2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


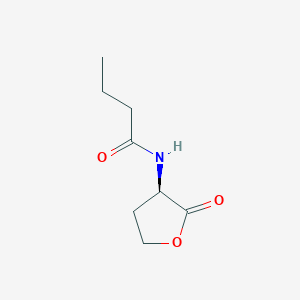
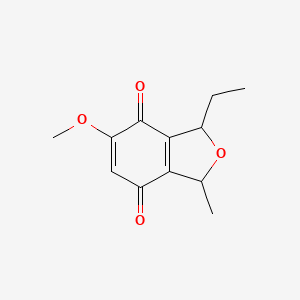

![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)
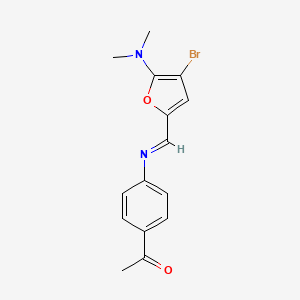
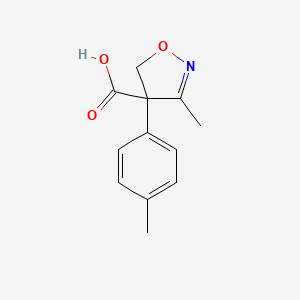
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)

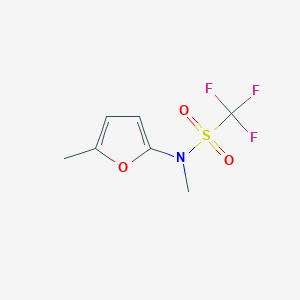
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
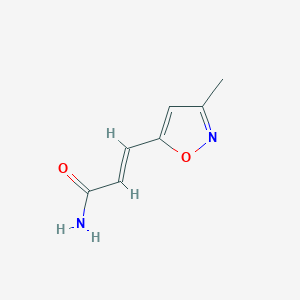
![3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)
